molecular formula C24H18BrN3OS2 B2967790 2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223985-91-8

2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2967790
CAS RN: 1223985-91-8
M. Wt: 508.45
InChI Key: TVAOFMVOALRGDC-UHFFFAOYSA-N
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Description

2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H18BrN3OS2 and its molecular weight is 508.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Pyrido and thieno pyrimidine derivatives have been extensively studied for their synthetic routes and biological activities. For instance, the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through reactions involving corresponding amino thiophene carboxamide derivatives and appropriate imino ester hydrochlorides. These compounds have demonstrated notable antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi, with some derivatives showing higher activity than the standard drug fluconazole against Candida fungus species (Kahveci et al., 2020).

Additionally, thieno[3,2-d]pyrimidine derivatives synthesized through cyclocondensation of aminouracil with α,β-unsaturated ketones have been explored for their regioselective synthesis and reactions, leading to the development of novel heterocyclic compounds with potential pharmacological applications (El-Gazzar et al., 2007).

Antitumor and Antiviral Properties

The antitumor and antiviral properties of pyrimidine derivatives have also been a focus of research. Compounds with pyrimidine backbones have shown potent activities against various cancer cell lines and viruses, highlighting their potential as therapeutic agents. For example, certain pyrimidine nucleosides have exhibited promising antiviral and antitumor activities, suggesting their utility in developing treatments for viral infections and cancer (Cottam et al., 1984).

Green Synthesis Approaches

Efforts to develop greener and more efficient synthesis methods for pyrimidine derivatives have also been reported. A catalytic four-component reaction has been employed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating step economy, reduced catalyst loading, and easy purification processes. This green synthesis approach highlights the ongoing efforts to make the production of these compounds more environmentally friendly and sustainable (Shi et al., 2018).

properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3OS2/c1-15-4-6-16(7-5-15)13-28-23(29)21-20(19-3-2-12-26-22(19)31-21)27-24(28)30-14-17-8-10-18(25)11-9-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAOFMVOALRGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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